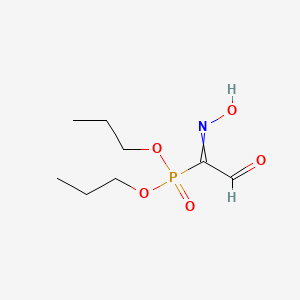
2-(6-Bromohexyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromohexyl)oxane is an organic compound with the molecular formula C11H21BrO. It is a derivative of oxane, also known as tetrahydropyran, which consists of a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of a bromohexyl group attached to the oxane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)oxane typically involves the reaction of 6-bromohexanol with tetrahydropyran. The reaction is catalyzed by an acid, such as pyridinium p-toluenesulfonate, in an anhydrous solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(6-Bromohexyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction Reactions: The bromohexyl group can be reduced to form hexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azidohexyl oxane, thiocyanatohexyl oxane, and aminohexyl oxane.
Oxidation Reactions: Products include oxane oxides and other oxygenated derivatives.
Reduction Reactions: Products include hexyl oxane and other reduced derivatives
科学研究应用
2-(6-Bromohexyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of protective groups for alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the bromohexyl group can be modified to enhance biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromohexyl groups on biological systems, including their interactions with proteins and other biomolecules
作用机制
The mechanism of action of 2-(6-Bromohexyl)oxane depends on its specific application. In organic synthesis, the bromohexyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the bromohexyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
相似化合物的比较
2-(6-Bromohexyloxy)tetrahydropyran: Similar in structure but with an additional oxygen atom in the hexyl chain.
6-Bromohexanol: Lacks the oxane ring but contains the bromohexyl group.
Tetrahydropyran: The parent compound without the bromohexyl group.
Uniqueness: 2-(6-Bromohexyl)oxane is unique due to the combination of the oxane ring and the bromohexyl group. This combination imparts specific reactivity and properties that are not present in the individual components. The presence of the bromohexyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
62938-19-6 |
|---|---|
分子式 |
C11H21BrO |
分子量 |
249.19 g/mol |
IUPAC 名称 |
2-(6-bromohexyl)oxane |
InChI |
InChI=1S/C11H21BrO/c12-9-5-2-1-3-7-11-8-4-6-10-13-11/h11H,1-10H2 |
InChI 键 |
JJARCXKAYRVODH-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)




![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)

![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)



![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
